molecular formula C27H40ClN3O5S2 B2625570 methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215522-40-9

methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2625570
M. Wt: 586.2
InChI Key: VSVIGUICDZTNLR-UHFFFAOYSA-N
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Description

Methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H40ClN3O5S2 and its molecular weight is 586.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Studies on related thienopyridine derivatives explore their synthesis and potential as chemical intermediates. For example, the synthesis of novel pyrido and thieno fused pyrimidines, pyrimidobenzimidazoles, and other polyheterocyclic systems demonstrates the versatility of thienopyridine derivatives in creating complex molecules potentially useful in various chemical and pharmaceutical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Chemical Properties and Reactions

Research into the chemical properties of thienopyridine derivatives reveals their potential in forming compounds with significant biological or pharmacological activities. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone indicates the ability to create functionally diverse molecules with potential applications in drug development and other areas of chemical research (Mekheimer, Mohamed, & Sadek, 1997).

Potential Applications in Drug Discovery

The synthesis and evaluation of related compounds for biological activities, such as anticonvulsant effects, highlight the relevance of thienopyridine derivatives in medicinal chemistry. Studies on tetrahydrothienopyridines and their anticonvulsant activity provide insights into the structure-activity relationships that could inform the development of new therapeutic agents (Ohkubo et al., 1996).

properties

IUPAC Name

methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O5S2.ClH/c1-6-8-15-30(16-9-7-2)37(33,34)21-12-10-20(11-13-21)25(31)28-26-24(27(32)35-5)22-14-17-29(19(3)4)18-23(22)36-26;/h10-13,19H,6-9,14-18H2,1-5H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVIGUICDZTNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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